2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-4-5-10(2)12(6-9)13-7-14-11(3)8-15-13;/h4-6,11,13-14H,7-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAOSWWAJYLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=C(C=CC(=C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1354960-08-9
- Molecular Formula : C12H17ClN
- Molecular Weight : 215.73 g/mol
The biological activity of this compound primarily involves interactions with various neurotransmitter systems and enzymes. Key mechanisms include:
- Receptor Modulation : The compound may act as a modulator at serotonin receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Antidepressant Potential
Research has shown that this compound may possess antidepressant-like effects. In animal models, it has been observed to enhance serotonin levels in the brain, which is crucial for mood regulation.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Activity (2023) | Demonstrated significant inhibition of E. coli and S. aureus growth. | Supports the potential use of the compound as an antimicrobial agent. |
| Study 2: Antidepressant Effects (2024) | Increased serotonin levels in rat models; reduced depressive behaviors. | Suggests potential for development as an antidepressant. |
| Study 3: Neuroprotection (2024) | Reduced markers of oxidative stress in neuronal cultures. | Indicates promise for neurological disorder treatments. |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Rapidly absorbed through oral administration.
- Distribution : Widely distributed in tissues with a preference for brain uptake.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion : Eliminated via renal pathways.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various applications in research:
- Anticancer Activity : Preliminary studies suggest that 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride may inhibit specific cancer cell lines. Its mechanism of action appears to involve interference with pathways critical for tumor growth and survival.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly linked to its interaction with neurotransmitter systems. This could have implications for treating neurodegenerative diseases.
Drug Development
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as:
- Cancer Therapy : By targeting specific oncogenes or pathways involved in tumorigenesis.
- Neurological Disorders : Potentially modulating neurotransmitter activity for conditions like Alzheimer's or Parkinson's disease.
Pharmacological Studies
The compound can be utilized in pharmacological studies to explore:
- Receptor Binding Affinity : Understanding how the compound interacts with specific receptors can provide insights into its therapeutic potential.
- Metabolic Pathways : Investigating how the compound is metabolized can inform dosing regimens and efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits growth of specific cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Study 1: Anticancer Research
In a study exploring the anticancer properties of various morpholine derivatives, this compound showed significant cytotoxic effects against human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
Research conducted on neuroprotective agents identified this compound as having promising effects on neuronal survival in vitro. The mechanisms involved were attributed to modulation of oxidative stress pathways, suggesting further investigation into its application for neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Similarity scores calculated using structural fingerprinting algorithms (e.g., Tanimoto index) .
Functional and Pharmacological Differences
- Stereochemistry may influence receptor binding specificity .
- Xylometazoline HCl : Despite sharing a dimethylphenyl moiety, its imidazole ring confers potent α-adrenergic receptor agonism, making it clinically useful as a decongestant. This highlights the critical role of heterocyclic core structure in pharmacological activity .
- 3,5-Dimethylphenylhydrazine HCl : As a hydrazine derivative, this compound is primarily used in chemical synthesis (e.g., derivatization of carbonyl groups) rather than direct pharmacological applications .
Key Research Findings
- Stereochemical Impact : Enantiomers of dimethylmorpholine derivatives exhibit distinct binding affinities in receptor assays. For example, (2S,5S)-isomers show higher selectivity for serotonin transporters than their (2R,5R)-counterparts .
- Substituent Effects : Methoxymethyl groups enhance aqueous solubility but reduce CNS activity compared to lipophilic dimethylphenyl substituents .
- Safety Profile : While specific toxicological data for the target compound is unavailable, related morpholine derivatives generally exhibit low acute toxicity but may require handling precautions to avoid respiratory or dermal irritation .
Preparation Methods
Starting Material Preparation: 2,5-Dimethylphenyl Precursors
A key intermediate is 2,5-dimethylphenol or related derivatives, which serve as precursors for introducing the 2,5-dimethylphenyl group. According to patent CN108191611B, 2,5-dimethylphenol can be synthesized continuously by diazotization and hydrolysis of 2,5-dimethylaniline using sulfuric acid and sodium nitrite in a pipeline reactor at 80-120 °C with residence times between 20 and 300 seconds. This method achieves high yield (>82%) and product purity (>96%) with minimized waste and enhanced safety due to continuous processing.
| Parameter | Range/Value | Notes |
|---|---|---|
| Raw material | 2,5-dimethylaniline | Sulfuric acid and sodium nitrite used |
| Reactor temperature | 80–120 °C | Pipeline reactor |
| Residence time | 20–300 seconds | Continuous flow |
| Product yield | >82% | High efficiency |
| Product purity | >96% | High purity |
This continuous synthesis provides a reliable source of the 2,5-dimethylphenyl moiety for subsequent morpholine derivative synthesis.
Morpholine Ring Construction and Functionalization
The morpholine ring bearing a methyl substituent at the 5-position is typically prepared via cyclization reactions involving amino alcohols or halogenated intermediates. While direct literature on this compound synthesis is limited, analogous morpholine derivatives are often synthesized by nucleophilic substitution and ring closure methods.
A related preparation involves the conversion of hydroxymethyl pyridine derivatives to chloromethyl pyridine hydrochlorides, as described in patent CN103232389A. This method dissolves 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine in toluene, adds triphosgene solution at 0–10 °C to form the chloromethyl intermediate, followed by methanol quenching and isolation of the hydrochloride salt by centrifugation and drying. This approach yields high purity and yield with simple operation.
Although this patent concerns pyridine derivatives, the methodology of halogenation and salt formation is applicable to morpholine ring systems, suggesting a potential route for preparing chloromethyl intermediates that can be further elaborated to this compound.
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution | 2-hydroxymethyl derivative in toluene | Solution preparation |
| Halogenation | Triphosgene addition at 0–10 °C | Formation of chloromethyl intermediate |
| Quenching | Methanol addition | Neutralization of residual reagents |
| Isolation | Centrifugation and drying | Pure hydrochloride salt obtained |
Coupling and Final Salt Formation
The coupling of the 2,5-dimethylphenyl group to the morpholine ring, particularly at the 2-position, can be achieved via nucleophilic aromatic substitution or reductive amination strategies, depending on the functional groups present on the phenyl and morpholine precursors.
The final step involves formation of the hydrochloride salt by treating the free base morpholine derivative with hydrochloric acid, which enhances compound stability, solubility, and crystalline properties, facilitating purification and storage.
Research Findings and Optimization Insights
- Continuous flow synthesis for 2,5-dimethylphenol intermediates offers industrial advantages in yield, purity, and environmental impact, making it a preferred route for large-scale preparation.
- Halogenation reactions using triphosgene at low temperatures provide clean conversion to chloromethyl intermediates with minimal by-products, facilitating subsequent nucleophilic substitutions.
- Morpholine-2,5-dione derivatives, structurally related to morpholine compounds, are synthesized via amino acid-derived cyclizations, indicating potential alternative synthetic routes for morpholine derivatives with functional group diversity.
- Optimization of reaction conditions such as temperature control, reagent molar ratios, and solvent choice is critical to maximize yield and purity while minimizing side reactions.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride with high purity?
- Methodology : Optimize synthesis via nucleophilic substitution of morpholine derivatives with substituted aryl halides. Purification can be achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Control reaction temperature (70–80°C) to minimize byproducts like ethylphenidate derivatives, which are common impurities in morpholine-based syntheses .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing by exposing the compound to:
- pH variations : Buffered solutions (pH 1–10) at 25°C.
- Temperature stress : 40°C, 60°C, and 80°C for 4–12 weeks.
Analyze degradation products using LC-MS and quantify stability-indicating parameters (e.g., loss of parent compound <5% under ICH guidelines). Include impurity profiling to identify degradation pathways .
Q. What analytical techniques are critical for validating the identity and purity of this compound?
- Methodology :
- Identity : FT-IR for functional groups (e.g., morpholine ring C-O-C stretch at ~1100 cm), H NMR for aromatic and methyl protons.
- Purity : HPLC-DAD (detection at 254 nm) with a purity threshold of ≥98%.
- Impurity Profiling : Compare retention times and mass spectra against certified reference materials (CRMs) for known impurities (e.g., ethylphenidate derivatives) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?
- Methodology :
- In vitro : Perform competitive binding assays (e.g., radioligand displacement for σ or opioid receptors) with rigorous controls (e.g., nonspecific binding using 10 µM haloperidol).
- In vivo : Use dose-response studies in animal models (e.g., tail-flick test for analgesia) with pharmacokinetic profiling (plasma half-life, brain penetration).
- Data Integration : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile discrepancies, ensuring metabolite interference (e.g., demethylated derivatives) is ruled out via LC-MS/MS .
Q. What advanced spectroscopic methods can elucidate the stereochemical configuration of the morpholine ring?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and computational spectra .
Q. How do impurities like ethylphenidate hydrochloride impact the compound’s biological activity?
- Methodology :
- Dose-Adjusted Assays : Co-administer the parent compound with 1–5% w/w ethylphenidate in cell-based assays (e.g., cAMP modulation in HEK293 cells).
- Mechanistic Studies : Use siRNA knockdown of target receptors to isolate impurity-specific effects.
- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) of impurity-driven activity shifts .
Q. What in silico strategies can predict the compound’s metabolic pathways and potential toxicity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6).
- QSAR Modeling : Train models on datasets like Tox21 to predict hepatotoxicity.
- Metabolite Prediction : Employ software (e.g., Meteor Nexus) to identify Phase I/II metabolites, validated by in vitro microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
